

The Function of Mastl-IN-3: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Mastl-IN-3	
Cat. No.:	B15606654	Get Quote

For Researchers, Scientists, and Drug Development Professionals Abstract

Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. This document provides a comprehensive technical overview of **Mastl-IN-3**, a potent inhibitor of Mastl. We will delve into its mechanism of action, present available quantitative data, and outline relevant experimental protocols. Furthermore, key signaling pathways involving Mastl are visualized to provide a clear conceptual framework for understanding the function of **Mastl-IN-3**.

Introduction to Mastl (Greatwall Kinase)

Mastl is a serine/threonine kinase that plays a pivotal role in the cell cycle, particularly in the entry into and maintenance of mitosis.[1] Its primary and most well-characterized function is the indirect inhibition of protein phosphatase 2A (PP2A) complexed with its B55 regulatory subunit (PP2A-B55).[2] This inhibition is crucial for maintaining the phosphorylation state of numerous proteins that are phosphorylated by cyclin-dependent kinase 1 (CDK1), thereby ensuring proper mitotic progression.[2]

Beyond its kinase-dependent role in mitosis, emerging evidence has revealed kinase-independent functions of Mastl. These functions are involved in the regulation of cell



contractility, motility, and invasion, primarily through the myocardin-related transcription factor A (MRTF-A)/serum response factor (SRF) signaling pathway.[3][4] Given its multifaceted roles in cell division and motility, and its frequent upregulation in various cancers, Mastl has emerged as a promising target for anti-cancer drug development.

Mastl-IN-3: A Potent Mastl Inhibitor

MastI-IN-3, also referred to as compound 60 in patent literature, is a potent inhibitor of Mastl kinase.[5] It belongs to a class of substituted 1,2-diaminoheterocyclic compound derivatives.[6]

Mechanism of Action

The primary function of **MastI-IN-3** is to inhibit the kinase activity of MastI. By doing so, it prevents the phosphorylation of MastI's downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). In their unphosphorylated state, ENSA and ARPP19 cannot inhibit the PP2A-B55 phosphatase. Consequently, PP2A-B55 remains active, leading to the dephosphorylation of CDK1 substrates and ultimately resulting in mitotic arrest and potentially cell death in cancer cells. The demonstrated anti-proliferative activity of **MastI-IN-3** is consistent with this mechanism of action.[5]

Quantitative Data

The following table summarizes the available quantitative data for **MastI-IN-3** and provides a comparison with other known MastI inhibitors.



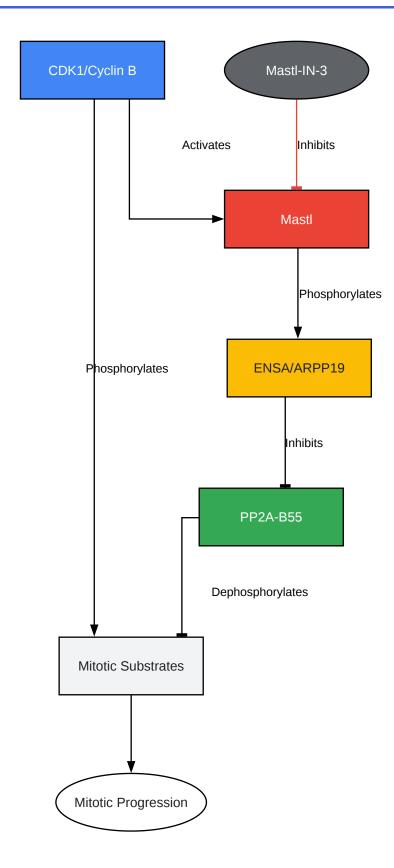
Compound	Target	pIC50 (M)	IC50	Notes	Reference
Mastl-IN-3	Mastl	9.10	-	Potent inhibitor with antiproliferative activity.	[5]
MKI-1	Mastl	-	~5-9 μM (in vitro)	Exerts antitumor and radiosensitize r activities.	
MKI-2	Mastl	-	37.44 nM (in vitro), 142.7 nM (cellular)	Potent and selective inhibitor.	[7]
GKI-1	Mastl	-	10 μM (in vitro)	First-line inhibitor, showed no anticancer activity in breast cancer cells.	

Signaling Pathways

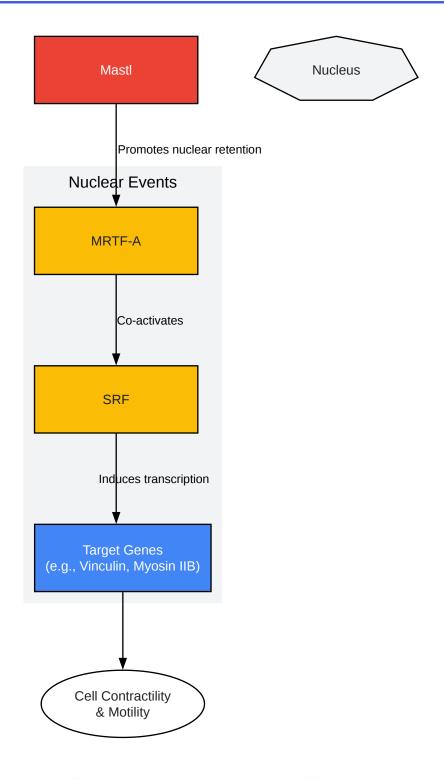
The following diagrams illustrate the key signaling pathways regulated by Mastl, providing a visual context for the action of **Mastl-IN-3**.

Kinase-Dependent Mitotic Progression Pathway









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